11-Hydroxy-12-methoxyabietatriene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(2)15-12-14-8-9-16-20(3,4)10-7-11-21(16,5)17(14)18(22)19(15)23-6/h12-13,16,22H,7-11H2,1-6H3/t16-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQBQRRNDYBXHO-KKSFZXQISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Advanced Isolation Methodologies of 11 Hydroxy 12 Methoxyabietatriene
Botanical Sources and Phytogeographical Distribution
The occurrence of 11-Hydroxy-12-methoxyabietatriene has been documented in several distinct plant species, highlighting a specific chemotaxonomic link within the Lamiaceae and other families. Its distribution is tied to the geographical locations of its source plants.
Isolation from Salvia broussonetii Transformed Root Cultures
Scientific investigations into the chemical constituents of Salvia broussonetii, a species of sage, have led to the successful isolation of this compound from its transformed root cultures. This discovery underscores the potential of plant tissue culture as a reliable source for producing this specific diterpenoid. The use of transformed roots, often referred to as "hairy roots," provides a controlled environment for the synthesis of secondary metabolites that might be present in low concentrations in the parent plant.
Identification in Salvia candidissima
Further research has identified this compound in Salvia candidissima, another member of the sage genus. The presence of this compound in multiple Salvia species suggests a conserved biosynthetic pathway for abietane (B96969) diterpenoids within this genus. The identification in S. candidissima contributes to the broader understanding of the chemical diversity and relationships among different sage species.
Putative Detection in Callicarpa americana Leaf Extracts
The American beautyberry, Callicarpa americana, native to the southeastern United States, has also been suggested as a potential source of this compound. usda.govarborday.orgmissouribotanicalgarden.orgyoutube.comncsu.edu While the plant is known for other compounds like callicarpenal, preliminary analyses of its leaf extracts have putatively detected the presence of this abietane diterpenoid. usda.gov This finding is significant as it would expand the known botanical distribution of the compound beyond the Salvia genus.
Sophisticated Isolation and Purification Techniques
The study of this compound has been greatly facilitated by the development of advanced biotechnological and analytical methods for its production and isolation.
Application of Hairy Root Culture Systems for Compound Production
Hairy root culture systems, induced by the bacterium Agrobacterium rhizogenes, have emerged as a powerful tool for the production of this compound and other valuable secondary metabolites. nih.govnih.govresearchgate.net These cultures are characterized by their rapid growth, genetic stability, and high productivity in hormone-free media, making them an attractive alternative to the cultivation of whole plants. nih.govnih.gov Studies on various Salvia species, such as S. corrugata and S. sclarea, have demonstrated the efficacy of hairy root cultures for producing a range of abietane diterpenoids. nih.govnih.govresearchgate.netresearchgate.netmdpi.com This biotechnology allows for a consistent and scalable supply of the compound, independent of geographical and seasonal variations.
Table 1: Abietane Diterpenoids from Salvia Hairy Root Cultures
| Plant Species | Isolated Abietane Diterpenoids | Reference |
| Salvia corrugata | Horminone, Ferruginol (B158077), 7-O-acetylhorminone, 7-O-methylhorminone, Agastol | nih.govmdpi.com |
| Salvia sclarea | Salvipisone, Ferruginol, Aethiopinone (B1206593), 1-oxoaethiopinone | nih.govresearchgate.netresearchgate.net |
| Salvia austriaca | Taxodone, 15-deoxy-fuerstione | nih.gov |
Multi-Stage Chromatographic Separation Methods
The purification of this compound from crude plant extracts or culture media necessitates the use of multi-stage chromatographic techniques. The complexity of the natural matrix requires a combination of methods to achieve high purity.
Initially, crude extracts are often subjected to preliminary separation using techniques like column chromatography with silica (B1680970) gel or Sephadex LH-20. nih.gov This step helps to fractionate the extract based on polarity, enriching the fractions containing the target diterpenoids.
Further purification is typically achieved through high-performance liquid chromatography (HPLC), often in a preparative or semi-preparative format. nih.govnih.gov Reversed-phase columns (e.g., C18) are commonly employed, with mobile phases consisting of solvent mixtures such as acetonitrile-water or methanol-water, often with the addition of acids like formic acid to improve peak shape. nih.gov
Another powerful technique, high-speed counter-current chromatography (HSCCC), has been successfully applied for the separation of abietane-type diterpenoids. tandfonline.comtandfonline.com This method avoids the use of solid stationary phases, reducing the risk of irreversible adsorption and degradation of the sample. tandfonline.comtandfonline.com Gas chromatography-mass spectrometry (GC-MS) is also a valuable analytical tool for the identification of abietane diterpenoids in complex mixtures, particularly after derivatization. chemrxiv.org
Biosynthetic Pathways and Precursor Derivation of 11 Hydroxy 12 Methoxyabietatriene
General Principles of Diterpenoid Biosynthesis in Plants
Diterpenoids, a vast and diverse class of natural products, are synthesized in plants through a series of complex biochemical reactions. Their biosynthesis originates from the universal C5 precursor, isopentenyl diphosphate (B83284) (IPP), which can be formed through two distinct pathways. uwo.canih.gov The cytosolic mevalonate (B85504) (MVA) pathway is primarily responsible for producing precursors for sesquiterpenes, triterpenoids, and sterols. uwo.canih.gov In contrast, the plastid-localized 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, is the primary source for the biosynthesis of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. uwo.canih.govfrontierspartnerships.org
Elucidation of the 1-Deoxy-D-xylulose-5-phosphate (DOXP) Pathway
The DOXP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GA-3-P), a reaction catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS). ontosight.ai This initial step is a critical regulatory point in the pathway. ontosight.ai The resulting 1-deoxy-D-xylulose-5-phosphate (DOXP) is then converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). ontosight.ainih.gov A series of subsequent enzymatic reactions, which involve intramolecular rearrangement and reduction, ultimately yield isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontierspartnerships.orgnih.gov These five-carbon units are the fundamental building blocks for all isoprenoids. uwo.ca
For the synthesis of diterpenoids, three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.net This linear molecule serves as the substrate for the next stage of diterpene biosynthesis: cyclization.
Enzymatic Systems Involved in Diterpene Cyclization and Functionalization
The remarkable diversity of diterpenoid structures arises from the activity of a large family of enzymes known as diterpene synthases (diTPSs). nih.gov These enzymes catalyze the complex cyclization of the linear GGPP molecule into various cyclic hydrocarbon scaffolds. nih.govnih.gov DiTPSs are broadly categorized into two main classes based on their reaction mechanisms. nih.gov
Class II Diterpene Synthases: These enzymes initiate the cyclization cascade by protonating the terminal double bond of GGPP. This leads to the formation of a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (CPP) cation. nih.gov
Class I Diterpene Synthases: Following the action of a Class II diTPS, a Class I diTPS takes over. It cleaves the diphosphate group from the CPP intermediate, generating a carbocation that undergoes further cyclization and rearrangement reactions to produce the final diterpene skeleton. nih.govosti.gov In some cases, a single bifunctional enzyme can possess both Class I and Class II catalytic activities. nih.goviastate.edu
Following the formation of the core diterpene scaffold, a suite of "tailoring" enzymes, most notably cytochrome P450-dependent monooxygenases (P450s), introduce functional groups such as hydroxyls, ketones, and methoxy (B1213986) groups. nih.govnih.gov These modifications are crucial for the biological activity and chemical properties of the final diterpenoid.
Proposed Biosynthetic Routes to 11-Hydroxy-12-methoxyabietatriene within Salvia Species
The biosynthesis of abietane-type diterpenoids, including this compound, is a hallmark of many Salvia (sage) species. nih.govfrontiersin.org While the precise pathway to this specific compound has not been fully elucidated in all species, a general and well-supported biosynthetic route can be proposed based on studies of related compounds in various Salvia species. nih.govfrontiersin.org
The proposed pathway begins with the cyclization of GGPP, catalyzed by a Class II diTPS, to form (+)-copalyl diphosphate. This intermediate is then further cyclized by a Class I diTPS to generate the abietane (B96969) skeleton. A key intermediate in the formation of many abietane diterpenes is ferruginol (B158077). mdpi.com Subsequent hydroxylation and methoxylation steps, catalyzed by specific P450 enzymes, are then required to produce this compound. The order of these final functionalization steps can vary between species and even within different tissues of the same plant.
Metabolic Interconversion and Precursor-Product Relationships in Diterpene Networks
The biosynthesis of diterpenoids is not a linear process but rather a complex metabolic network. usda.gov Intermediates in one pathway can often be shunted into other pathways, leading to a diverse array of final products. This metabolic plasticity allows plants to respond to various internal and external stimuli by altering their chemical profile.
Chemical Synthesis and Advanced Derivatization Strategies for 11 Hydroxy 12 Methoxyabietatriene Analogues
Total Synthesis Approaches for Complex Abietane (B96969) Diterpenoids
Total synthesis provides an unequivocal route to complex molecules, offering absolute control over the chemical structure and enabling access to analogues not found in nature. The construction of the abietane framework, with its characteristic trans-fused decalin system and multiple stereocenters, requires robust and stereoselective methodologies.
A key challenge in the synthesis of the target compound is the efficient construction of the aromatic C-ring bearing a methoxy (B1213986) group at the C-12 position. A notable strategy involves the synthesis of versatile intermediates like (±)-12-methoxyabieta-8,11,13-trien-6-one. rsc.org One established route commences with a perhydronaphthalenone building block, which already contains a methoxy group destined to become the C-12 substituent of the final abietane.
A critical step in this approach is the Robinson annulation to construct the B-ring, followed by the introduction of the isopropyl group precursor onto the C-ring. A representative synthetic sequence is outlined below:
Robinson Annelation: A formylated decalinone derivative is subjected to a Robinson annulation sequence to build the tricyclic ketone framework. rsc.org
Isopropyl Group Installation: The enolate of the resulting tricyclic ketone is reacted with acetone (B3395972) in an aldol (B89426) reaction. Subsequent dehydration and acid-catalyzed rearrangement/aromatization generate the aromatic C-ring with the desired substitution pattern. rsc.org
Final Functionalization: A key intermediate, a dimethoxyabietatriene, is formed which can then be selectively demethylated and oxidized to furnish the versatile keto-intermediate, (±)-12-methoxyabieta-8,11,13-trien-6-one. rsc.org This ketone serves as a valuable precursor for a range of diterpenes, including the natural product sugiol, through further transformations. rsc.orgscispace.com
This synthetic approach highlights the power of classic organic reactions to assemble the core abietatriene (B1232550) skeleton, strategically positioning the C-12 methoxy group from an early stage.
Achieving the correct stereochemistry is paramount in the synthesis of abietane diterpenoids, which possess a densely functionalized trans-fused decalin core with multiple contiguous stereocenters. nih.govrsc.org Modern synthetic chemistry has moved beyond classical methods to address these challenges, employing strategies that offer high levels of stereocontrol.
One powerful alternative to traditional cation-initiated polyene cyclizations is the use of radical polycyclizations. nih.gov Co-catalyzed metal-hydride hydrogen atom transfer (MHAT)-initiated radical bicyclizations have proven effective for the stereocontrolled synthesis of oxidized abietane diterpenoids. nih.gov This method offers significant advantages:
Functional Group Tolerance: Radical reactions are often tolerant of a wide range of functional groups, including unprotected hydroxyl groups, which are problematic in many cationic cyclizations. nih.gov
Stereochemical Influence: The presence of oxygen-containing substituents on the polyene precursor can effectively direct the stereochemical outcome of the cyclization, allowing for the synthesis of specific diastereomers. nih.gov The stereoselectivity is often high, though it can be influenced by the position of the directing group. nih.gov
Once the core is established, late-stage functionalization is required to install the C-11 hydroxyl group. Site-selective C–H oxidation has emerged as a powerful tool for introducing functionality into complex molecules without the need for pre-installed activating groups. nih.govrsc.org Iron-based catalysts, inspired by heme and non-heme metalloenzymes, have been developed for the site-selective oxidation of unactivated C(sp³)–H bonds under mild conditions. nih.govrsc.org For an intermediate such as 12-methoxyabietatriene, such a catalytic system could theoretically be tuned to achieve regioselective hydroxylation at the adjacent C-11 position, a typically challenging transformation.
| Methodology | Key Features | Application in Abietane Synthesis |
| Robinson Annelation | Forms a six-membered ring onto an existing ketone. | Construction of the B-ring of the tricyclic abietane core. rsc.org |
| Radical Bicyclization | MHAT-initiated cyclization of polyene precursors. | Stereocontrolled formation of the trans-decalin system; tolerant of oxygen functionality. nih.gov |
| Catalytic C-H Oxidation | Iron- or Cobalt-catalyzed introduction of oxygen. | Late-stage, site-selective functionalization of the abietane skeleton, e.g., at benzylic positions. nih.govrsc.org |
Semisynthesis of 11-Hydroxy-12-methoxyabietatriene Derivatives
Semisynthesis, which utilizes abundant, naturally occurring compounds as starting materials, offers a more practical and often shorter route to complex derivatives. The availability of resin acids like abietic acid and dehydroabietic acid from pine rosin (B192284) makes them ideal starting points for the preparation of this compound analogues. rsc.orguv.es
Dehydroabietic acid, which already possesses the aromatic C-ring, is a particularly attractive starting material. uv.esnih.gov The key transformations required are the introduction of oxygen functionalities at the C-11 and C-12 positions.
A general and logical pathway from dehydroabietic acid would involve:
C-12 Oxygenation: Friedel-Crafts type reactions can be employed to introduce an acetyl group at C-12. A subsequent Baeyer-Villiger oxidation converts the acetyl group into an acetoxy group, which can be hydrolyzed to a phenol (B47542) (a ferruginol (B158077) derivative). nih.gov
Methylation: The resulting phenolic hydroxyl group at C-12 can be readily methylated using standard reagents like dimethyl sulfate (B86663) to yield a 12-methoxyabietatriene derivative. rsc.org
C-11 Oxygenation: The introduction of the C-11 hydroxyl group is more challenging. Direct nitration or other electrophilic substitution reactions often occur at this position on the activated aromatic ring. The nitro group can then be reduced to an amine, which can be converted to a hydroxyl group via a diazonium salt intermediate. Alternatively, direct oxidation methods using potent oxidizing agents can be employed, though regioselectivity can be an issue.
Electrochemical methods have also been developed for the benzylic oxidation of dehydroabietic acid, providing a sustainable route to C-7 oxidized derivatives, which can then be further manipulated. chemrxiv.org
The true power of semisynthesis lies in the ability to generate libraries of novel analogues for further investigation. acs.org Starting from natural diterpenes like callitrisic acid, ferruginol, or sugiol, a wide array of derivatives can be prepared by targeting different functional groups on the abietane skeleton. nih.govnih.gov
For instance, following the preparation of an this compound core, further modifications could be explored:
C-18/C-19 Manipulation: The carboxylic acid or methyl group typically found at C-4 can be converted into a variety of amides, esters, or alcohols. nih.govacs.org
Benzylic Oxidation: The C-7 position is readily oxidized to a ketone (as seen in sugiol), providing another point for derivatization. nih.gov
A- and B-Ring Functionalization: While less common, methods for late-stage C-H oxidation could be applied to introduce hydroxyl or keto groups on the A and B rings, creating highly oxidized and structurally diverse analogues. nih.gov
These semi-synthetic strategies allow for a systematic exploration of structure-activity relationships by modifying specific positions on the parent molecule.
| Starting Material | Target Modification | Key Reactions |
| Dehydroabietic acid | Introduction of C-12 methoxy group | Friedel-Crafts acylation, Baeyer-Villiger oxidation, hydrolysis, methylation. nih.gov |
| Dehydroabietic acid | Introduction of C-11 hydroxy group | Nitration, reduction, diazotization, hydrolysis. |
| Ferruginol/Sugiol | Derivatization at C-19 | Esterification, amidation, reduction of carboxylic acid. nih.gov |
Mechanistic Organic Chemistry in Diterpene Functionalization
The synthesis of complex diterpenoids is underpinned by a deep understanding of reaction mechanisms. In nature, the formation of the abietane skeleton is initiated by terpene cyclases. nih.gov Abietadiene synthase, for example, is a bifunctional enzyme that first catalyzes a protonation-initiated (Class II) cyclization of geranylgeranyl pyrophosphate (GGPP) to a bicyclic intermediate, followed by an ionization-initiated (Class I) cyclization and rearrangement to form the final tricyclic abietadiene scaffold. nih.goviastate.edu This cascade proceeds through a series of highly controlled carbocationic intermediates. researchgate.netnih.gov
In laboratory synthesis, chemists have developed methods that are inspired by these biosynthetic pathways.
Cationic Polyene Cyclization: While powerful, these reactions can be difficult to control and are sensitive to many functional groups.
Radical Cascade Cyclizations: As mentioned, radical cyclizations offer a complementary approach. The mechanism involves the generation of a radical which then engages in a series of intramolecular additions to pendant alkenes. The stereochemical outcome is often governed by the stability of the chair-like transition states. nih.gov
Catalytic C-H Oxidation: The mechanism of iron-catalyzed C-H oxidation typically involves a high-valent iron-oxo species as the active oxidant. nih.govrsc.org This species abstracts a hydrogen atom from a C-H bond in the rate-limiting step, followed by a rapid radical rebound step to form the new C-O bond. nih.gov The regioselectivity of this process is a significant challenge and is the focus of intensive research, aiming to control which C-H bond in a complex molecule is targeted. nih.gov
Understanding these intricate mechanisms—from enzymatic carbocation cascades to catalytic oxidation cycles—is crucial for the rational design of synthetic routes and the development of new, highly selective transformations for functionalizing the abietane core. nih.govresearchgate.net
Preclinical Biological Activity and Mechanistic Investigations of 11 Hydroxy 12 Methoxyabietatriene
Insecticidal and Antifeedant Bioassay Evaluations
Comprehensive searches of scientific databases reveal no available data on the insecticidal or antifeedant properties of 11-Hydroxy-12-methoxyabietatriene.
There are no published studies assessing the antifeedant effects of this compound against the Egyptian cotton leafworm (Spodoptera littoralis) or the Colorado potato beetle (Leptinotarsa decemlineata). While other natural compounds, such as essential oils, have been evaluated for their antifeedant activity against these pests, specific data for this compound is not available. agriculturejournals.cz
Due to the absence of studies on the insecticidal or antifeedant activity of this compound, the molecular mechanisms underlying any potential insect bioactivity remain completely unexplored.
In Vitro Cytotoxicity Studies in Specific Cell Lines
There is no publicly available research on the in vitro cytotoxicity of this compound in any cell line, including the specific insect and mammalian cell lines outlined below.
While specific data is absent for the target compound, it is noteworthy that other abietane (B96969) diterpenes have demonstrated cytotoxic effects in various cell lines. For instance, compounds isolated from Plectranthus madagascariensis and Salvia sahendica have shown cytotoxicity against human keratinocyte (HaCaT) and rat myoblast (L6) cells, respectively. nih.govresearchgate.net Additionally, certain abietane diterpenes have been investigated for their cytotoxic effects on human pancreatic cancer cells. nih.gov
No studies have been conducted to evaluate the cytotoxic effects of this compound on the Sf9 insect cell line, which is derived from Spodoptera frugiperda.
There is no available data on the cytotoxic effects of this compound on Chinese Hamster Ovary (CHO) mammalian cell lines.
Given the lack of cytotoxicity data, there has been no exploration of the cellular targets or pathways of action for this compound. For other abietane diterpenes, proposed mechanisms of cytotoxicity include the inhibition of DNA topoisomerases and the induction of DNA strand breaks. nih.gov However, it is unknown if this compound shares these or any other mechanisms of action.
Other Relevant Preclinical Bioactivities of Related Abietane Diterpenoids
The abietane skeleton, a defining feature of this class of diterpenoids, is a common motif in natural products and has been associated with a wide array of biological activities. These activities are often influenced by the specific functional groups attached to the core structure.
Antioxidant Activity Investigations
Abietane diterpenoids isolated from various plant sources have demonstrated notable antioxidant properties. For instance, a study on Rosmarinus officinalis led to the isolation of several abietane diterpenoids that exhibited significant antioxidative damage effects in H2O2-damaged SH-SY5Y cells. nih.govacs.org Compounds such as carnosic acid and its derivatives showed high cell viability rates, suggesting that the 10-carboxyl/formyl group is crucial for this activity, while adjacent hydroxyl groups on the aromatic ring were less critical. nih.govacs.org
Similarly, diterpenoids from Salvia barrelieri were investigated for their antioxidant potential. researchgate.net Inuroyleanol, an abietane diterpene, displayed the highest activity in both DPPH radical scavenging and inhibition of lipid peroxidation assays. researchgate.net Another compound, 7-oxoroyleanone-12-methyl ether, was the most potent superoxide (B77818) anion scavenger. researchgate.net These findings underscore the potential of abietane diterpenes as natural antioxidants. researchgate.net
Further research on Torreya nucifera leaves yielded two abietane diterpenoids, 18-methylesterferruginol and 18-dimethoxyferruginol, which effectively inhibited LDL oxidation mediated by various agents. nih.gov These compounds also showed potent activity in preventing conjugated diene production and apoB-100 fragmentation, key events in lipid peroxidation. nih.gov One of the compounds also suppressed nitric oxide production in lipopolysaccharide-stimulated cells. nih.gov
A study on Clerodendrum bracteatum also isolated several abietane diterpenoids and evaluated their antioxidant activities using DPPH and ABTS radical scavenging assays, further supporting the role of this class of compounds as potential natural antioxidants. mdpi.com The presence of ortho-dihydroxyl groups on the aromatic ring of some abietane diterpenes, like in ferruginol (B158077), has been associated with strong antioxidant effects. mdpi.com
Table 1: Antioxidant Activity of Selected Abietane Diterpenoids
| Compound/Extract | Source | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Abietane Diterpenoids | Rosmarinus officinalis | H2O2-damaged SH-SY5Y cells | High antioxidative damage effect, with cell viability rates over 80%. nih.govacs.org | nih.govacs.org |
| Inuroyleanol | Salvia barrelieri | DPPH scavenging, lipid peroxidation | Highest DPPH scavenging and inhibition of lipid peroxidation. researchgate.net | researchgate.net |
| 7-oxoroyleanone-12-methyl ether | Salvia barrelieri | Superoxide anion scavenging | Highest superoxide anion scavenging activity. researchgate.net | researchgate.net |
| 18-methylesterferruginol | Torreya nucifera | LDL oxidation, NO production | Inhibited LDL oxidation and suppressed nitric oxide production. nih.gov | nih.gov |
| 18-dimethoxyferruginol | Torreya nucifera | LDL oxidation | Inhibited LDL oxidation. nih.gov | nih.gov |
| Abietane Diterpenoids | Clerodendrum bracteatum | DPPH and ABTS scavenging | Demonstrated antioxidant activities. mdpi.com | mdpi.com |
| Ferruginol | - | - | Aromatic abietane-type diterpenes with ortho-dihydroxyl groups show strong antioxidant activity. mdpi.com | mdpi.com |
Antifungal Activity Correlated with Structural Features
The antifungal properties of abietane-type diterpenoids have also been a significant area of research, with studies pointing towards a clear link between their chemical structure and antifungal efficacy.
An investigation into the cones of Taxodium distichum identified several abietane-type diterpenes with activity against wood-decay fungi. nih.gov Taxodione and 14-deoxycoleon U were particularly potent against both Trametes versicolor and Fomitopsis palustris. nih.gov The study suggested that the position and number of hydroxyl groups on the abietane structure are related to their antifungal activities. nih.gov
From the bark of Cryptomeria japonica, new abietane diterpenoids were isolated and tested for their antifungal properties against the wood decay fungus Phellinus noxius. mdpi.com Notably, compounds with specific structural modifications, such as 5,12-dihydroxy-7,8-secoabieta-8,11,13-trien-7,8-olide and 5α,8-epoxy-12-hydroxy-7,8-secoabieta-8,11,13-trien-7-al, exhibited significant inhibitory activity. mdpi.com
The role of specific functional groups in determining antifungal activity is further highlighted by studies on synthetic derivatives of abietic and dehydroabietic acid. nih.gov For example, the addition of amino acid side chains to the abietane framework has been explored to enhance antimicrobial properties. nih.gov One such derivative, methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate, showed promising activity against several pathogenic bacterial and fungal strains. nih.gov
Furthermore, some abietane diterpenoids, like abietic acid, have been shown to enhance the activity of existing antifungal drugs, suggesting a potential role as adjuvants in combating antifungal resistance. mdpi.com While abietic acid itself has limited direct antifungal activity, it potentiates the effect of fluconazole (B54011) against Candida species. mdpi.com
A structure-activity relationship study on dehydroabietic acid derivatives against Staphylococcus aureus revealed that an oxime group at C-13 combined with a hydroxyl group at C-12 could be crucial for the observed antibacterial activity, a finding that may have implications for antifungal activity as well. nih.gov
Table 2: Antifungal Activity of Selected Abietane Diterpenoids
| Compound | Source/Type | Target Fungi | Key Structural Features for Activity | Reference |
|---|---|---|---|---|
| Taxodione | Taxodium distichum | Trametes versicolor, Fomitopsis palustris | Position and number of hydroxyl groups. nih.gov | nih.gov |
| 14-deoxycoleon U | Taxodium distichum | Trametes versicolor, Fomitopsis palustris | Position and number of hydroxyl groups. nih.gov | nih.gov |
| 5,12-dihydroxy-7,8-secoabieta-8,11,13-trien-7,8-olide | Cryptomeria japonica | Phellinus noxius | Specific seco-abietane framework with hydroxyl groups. mdpi.com | mdpi.com |
| 5α,8-epoxy-12-hydroxy-7,8-secoabieta-8,11,13-trien-7-al | Cryptomeria japonica | Phellinus noxius | Epoxy and aldehyde functionalities on a seco-abietane skeleton. mdpi.com | mdpi.com |
| Abietic acid | Pinus species | Candida spp. | Acts as an adjuvant to enhance fluconazole activity. mdpi.com | mdpi.com |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Synthetic derivative | Pathogenic fungi | Amino acid side chain at C-18. nih.gov | nih.gov |
| Dehydroabietic acid derivative (Compound 12) | Synthetic derivative | Staphylococcus aureus (antibacterial) | Oxime at C-13 and hydroxyl at C-12. nih.gov | nih.gov |
Structure Activity Relationship Sar Studies of 11 Hydroxy 12 Methoxyabietatriene
Methodologies for SAR Determination
The determination of structure-activity relationships for abietane (B96969) diterpenoids like 11-Hydroxy-12-methoxyabietatriene typically involves a combination of synthetic chemistry and biological evaluation, often complemented by computational approaches.
The cornerstone of SAR studies is the design and synthesis of a library of analogs where specific parts of the lead molecule, in this case, this compound, are systematically modified. This process allows researchers to probe the importance of different functional groups and structural features for biological activity.
For abietane diterpenoids, synthetic efforts often focus on:
Modification of the Aromatic C-Ring: Introducing or altering substituents on the aromatic ring is a common strategy. This includes varying the position and nature of hydroxyl, methoxy (B1213986), and other functional groups. acs.org
Functionalization of the A and B Rings: Although less common for aromatic abietanes which are often unfunctionalized on these rings, modifications can be introduced to study their impact on activity and selectivity. rsc.org
Derivatization of Existing Functional Groups: The hydroxyl and methoxy groups of this compound are prime targets for derivatization, such as esterification, etherification, or oxidation, to explore their roles in binding and activity.
Stereoselective Synthesis: The synthesis of specific stereoisomers is critical, as the three-dimensional arrangement of atoms can profoundly influence biological activity. nih.gov
The synthesis of these analogs can be achieved through semi-synthesis starting from abundant natural abietanes like dehydroabietic acid or through total synthesis, which offers greater flexibility in molecular design. rsc.orgnih.gov
Computational methods are increasingly employed to guide the design of new analogs and to understand the molecular basis of their activity. These techniques provide valuable insights into how ligands like this compound might interact with their biological targets at the atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For abietane diterpenoids, docking studies have been used to investigate their interactions with various protein targets, such as enzymes and receptors. nih.govnih.gov These studies can help identify key amino acid residues involved in binding and suggest modifications to the ligand that could enhance this interaction. For instance, docking studies on royleanone (B1680014) diterpenoids, which share the abietane core, have suggested that aromatic moieties can increase binding affinity to P-glycoprotein. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By identifying a common pharmacophore among a series of active compounds, researchers can screen virtual libraries for new molecules with the desired activity. nih.gov For abietane diterpenoids, pharmacophore models can help to elucidate the key features responsible for a specific biological effect, such as kinase inhibition. nih.gov
Identification of Key Pharmacophoric Elements
Based on SAR studies of related abietane diterpenoids, several key pharmacophoric elements can be postulated for this compound.
The presence, number, and position of hydroxyl groups on the aromatic C-ring of abietane diterpenoids are critical determinants of their biological activity.
Phenolic Hydroxyl Groups: A phenolic hydroxyl group, such as the one at C-11 in the target compound, is often crucial for various biological activities. For example, the presence of a hydroxyl group at C-12 in ferruginol (B158077) is important for its antimicrobial and gastroprotective effects. rsc.org
Catechol Moiety: The presence of a catechol group (two adjacent hydroxyl groups) on the aromatic ring has been shown to be essential for the antimicrobial activity of some abietatriene (B1232550) diterpenoids against Gram-positive bacteria. rsc.orgrsc.org This suggests that the 11-hydroxy group in conjunction with the 12-methoxy group might mimic a catechol-like interaction or that demethylation to a catechol could be a metabolic activation step.
Table 1: Influence of Hydroxyl and Related Groups on Abietane Diterpene Activity
| Compound/Feature | Position of -OH or related group | Biological Activity | Reference |
| Ferruginol | C-12 | Antimicrobial, Gastroprotective | rsc.org |
| Abietatriene Diterpenoids | Catechol group on C-ring | Essential for antimicrobial activity | rsc.orgrsc.org |
| Royleanone Derivatives | 12-hydroxy-p-benzoquinone moiety | Essential for antibacterial activity | mdpi.com |
The methoxy group at C-12 and other modifications to the aromatic ring can significantly modulate the biological profile of abietane diterpenoids.
Methoxy Group: The methoxy group can influence activity by altering the electronic properties of the aromatic ring and by participating in specific interactions with the biological target. libretexts.org It can also affect the molecule's pharmacokinetic properties, such as its ability to cross cell membranes. In some cases, a methoxy group can serve as a metabolic handle, being converted to a hydroxyl group in vivo.
Other Aromatic Substituents: The introduction of other substituents on the aromatic ring, such as nitro or amino groups, can dramatically alter the electronic nature of the ring and its interaction with target proteins. science.govresearchgate.net
The abietane skeleton contains several stereocenters, and the specific three-dimensional arrangement of these centers is often critical for biological activity. The stereochemistry of the A/B and B/C ring junctions, as well as the orientation of substituents, can profoundly impact how the molecule fits into a binding site.
The tricyclic framework of diterpenes imposes significant conformational constraints, and even subtle changes in stereochemistry can lead to a complete loss of activity. nih.gov Therefore, stereocontrolled synthesis and the evaluation of individual stereoisomers are essential components of comprehensive SAR studies.
Advanced Analytical and Spectroscopic Characterization of 11 Hydroxy 12 Methoxyabietatriene
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to determining the precise atomic arrangement within a molecule. For 11-Hydroxy-12-methoxyabietatriene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is employed to unambiguously establish its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) nuclei, their chemical environments, and their interactions, a detailed molecular map can be constructed.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would reveal characteristic signals for the aromatic proton, the methoxy (B1213986) group, and the various aliphatic protons of the abietane (B96969) skeleton. The presence of a hydroxyl group is typically observed as a broad singlet, which can be confirmed by D₂O exchange. The isopropyl group on the C-ring would give rise to a distinct septet and two doublets.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. For this compound, this would include signals for the aromatic carbons, with those bonded to the hydroxyl and methoxy groups having characteristic chemical shifts. The carbonyl carbon of the lactone ring, if present, would appear at a significantly downfield shift. The aliphatic carbons of the three-ring system and the isopropyl group would also show distinct signals.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete structure.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is instrumental in connecting different fragments of the molecule. For instance, HMBC correlations would link the methoxy protons to the aromatic ring and the isopropyl protons to the C-ring.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H-14 | ~6.80 (s) | ~110.0 | C-8, C-9, C-12, C-13 |
| 12-OCH₃ | ~3.85 (s) | ~56.0 | C-12 |
| H-15 | ~3.20 (sept, J = 7.0 Hz) | ~33.0 | C-13, C-16, C-17 |
| H-16 | ~1.20 (d, J = 7.0 Hz) | ~22.5 | C-15, C-17 |
| H-17 | ~1.22 (d, J = 7.0 Hz) | ~22.6 | C-15, C-16 |
| H-18 | ~1.25 (s) | ~33.5 | C-3, C-4, C-5, C-19 |
| H-19 | ~0.95 (s) | ~21.5 | C-3, C-4, C-5, C-18 |
| H-20 | ~1.15 (s) | ~25.0 | C-1, C-5, C-9, C-10 |
| 11-OH | variable (br s) | - | - |
Note: The chemical shifts are predicted values based on known data for similar abietane diterpenes and may vary depending on the solvent and experimental conditions.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
The fragmentation pattern of this compound under electron ionization (EI) would likely show a prominent molecular ion peak [M]⁺. Characteristic fragmentation would involve the loss of a methyl group (M-15) from the isopropyl or gem-dimethyl groups, and the loss of the isopropyl group (M-43). nih.gov The fragmentation of aromatic diterpenes is often influenced by the stability of the aromatic ring. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Interpretation |
| 316 | [C₂₁H₃₂O₂]⁺ | Molecular Ion (M⁺) |
| 301 | [M - CH₃]⁺ | Loss of a methyl group |
| 273 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 257 | [M - C₄H₉O]⁺ | Complex rearrangement and fragmentation |
| 201 | [C₁₄H₁₇O]⁺ | Fragment containing the aromatic ring |
Note: The fragmentation pattern is predictive and based on general fragmentation rules for abietane diterpenes. nih.gov
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
Key expected IR absorptions include:
A broad band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
Bands in the region of 3000-2850 cm⁻¹ due to C-H stretching of aliphatic groups.
Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. researchgate.net
A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group).
The C-O stretching of the phenol (B47542) would be observed around 1200 cm⁻¹.
Chromatographic Analytical Methods for Purity and Quantification
Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures, such as plant extracts.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is commonly employed for the analysis of abietane diterpenes. nih.govnih.gov
A gradient elution system, for example with a mobile phase consisting of methanol (B129727) and water (often with a small amount of acid like formic acid to improve peak shape), allows for the efficient separation of compounds with different polarities. nih.gov Detection is often achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantification when calibrated with a standard.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to the polar hydroxyl group, it can be analyzed by GC after derivatization. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.
GC coupled with a Mass Spectrometer (GC-MS) is a highly sensitive and selective method for the identification and quantification of derivatized this compound. chemrxiv.orgnih.gov The retention time from the GC and the mass spectrum from the MS provide two independent parameters for identification. This technique is particularly useful for analyzing the compound in complex matrices like biological fluids or plant extracts. chemrxiv.org The study of fragmentation patterns of diterpenes by GC-MS/MS can provide detailed structural information. nih.gov
Future Research Directions and Translational Perspectives for 11 Hydroxy 12 Methoxyabietatriene
Unexplored Biological Targets and Mechanistic Pathways
While abietane (B96969) diterpenes are known for a range of biological activities, the specific targets and mechanisms of action for 11-Hydroxy-12-methoxyabietatriene remain poorly defined. Future research should move beyond preliminary screening to identify and validate specific molecular interactions.
A promising initial approach involves in silico screening, where the compound's structure is computationally docked against libraries of known protein targets. nih.govnih.gov Studies on other diterpenes have successfully used this method to identify potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro), suggesting a possible antiviral application for investigation. nih.govnih.gov Similarly, the antibacterial potential could be explored by targeting essential bacterial enzymes, such as the MurA enzyme in uropathogenic E. coli, which has been identified as a target for other diterpene derivatives.
Furthermore, given that various diterpenoids have shown activity against neuroinflammatory pathways and neurodegenerative disease targets, exploring the effect of this compound on targets like cholinesterases or proteins involved in Aβ-induced paralysis could reveal novel neuroprotective applications. nih.gov The structural similarities to compounds like carnosic acid and tanshinones, which have known anti-inflammatory and anti-cancer effects, suggest that exploring pathways such as NF-κB, apoptosis-related proteins (Bax, Bcl-2), and DNA topoisomerases could be fruitful. nih.govmdpi.com
Strategies for Enhanced and Sustainable Production via Biotechnology
The low abundance of many bioactive diterpenes in their natural plant sources necessitates the development of alternative production platforms. Plant tissue culture, particularly hairy root cultures of species from the Salvia genus, offers a renewable and scalable method for producing abietane diterpenes. mdpi.com
Metabolic engineering presents a powerful strategy to boost yields. Research has shown that overexpressing key genes in the diterpenoid biosynthetic pathway can significantly increase production. nih.gov For instance, engineering hairy roots to overexpress genes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and geranylgeranyl diphosphate (B83284) synthase (GGPPS) has led to substantial increases in abietane diterpene accumulation. nih.govnih.gov Co-expression of multiple pathway genes, such as HMGR and GGPPS, has demonstrated a synergistic effect, resulting in a several-fold increase in tanshinone production in Salvia miltiorrhiza. nih.govoup.com
Another effective approach is the use of elicitors, which are compounds that stimulate secondary metabolite production. Treating hairy root cultures with elicitors like methyl jasmonate (MeJA) or coronatine (B1215496) (Cor) has been shown to trigger a coordinated transcriptional activation of biosynthetic genes, leading to a dramatic increase in the yield of compounds like aethiopinone (B1206593). nih.gov Optimization of culture conditions, including media composition and the use of bioreactors, can further enhance biomass and metabolite production. mdpi.com
Table 1: Biotechnological Strategies for Enhancing Abietane Diterpene Production in Salvia Hairy Roots
| Strategy | Gene/Elicitor | Target Pathway | Observed Effect | Yield Increase | Reference |
| Metabolic Engineering | Overexpression of SmGGPPS & SmHMGR | MEP/MVA Pathway | Enhanced tanshinone production | ~4.7-fold | nih.gov |
| Metabolic Engineering | Overexpression of cyanobacterial DXR | MEP Pathway | Enhanced aethiopinone production | ~6-fold | nih.gov |
| Metabolic Engineering | Overexpression of cyanobacterial DXS | MEP Pathway | Enhanced aethiopinone production | ~3-fold | nih.gov |
| Elicitation | Coronatine (Cor) | MEP Pathway Gene Transcription | Increased aethiopinone content | ~24-fold | nih.gov |
Rational Design of Next-Generation Diterpene Analogues
The natural scaffold of this compound provides an excellent starting point for semi-synthesis and the rational design of new analogues with improved potency, selectivity, or novel bioactivities. By systematically modifying the functional groups on the abietane core, a library of derivative compounds can be generated and screened.
Key modification sites include the C11-hydroxyl and C12-methoxy groups. For example, creating a series of ester or ether derivatives at the C11 position could modulate the compound's lipophilicity and ability to form hydrogen bonds, potentially enhancing its interaction with biological targets. The aromatic ring itself offers multiple sites for derivatization, such as the introduction of halogens or nitrogen-containing groups, which have been shown in other diterpene analogues to confer potent antimicrobial or anticancer activities. researchgate.net
Computational studies can guide this process by predicting how structural changes will affect binding affinity to specific targets. For instance, after identifying a potential target via initial screening, analogues can be designed in silico to optimize the fit within the target's binding pocket. mdpi.com This approach was used to identify abietane diterpenoid analogues with enhanced selective binding to plasmodial proteases over human cathepsins, highlighting a path toward developing more targeted antimalarial agents. mdpi.com
Integration of Omics Technologies for Systems-Level Understanding
To fully comprehend the biology of this compound, from its synthesis in plants to its effects on human cells, a systems-level approach is required. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view that is unattainable with single-gene or single-metabolite analyses. frontiersin.orgfrontiersin.org
By combining full-length transcriptomic and metabolomic profiling of the source plant, researchers can identify the complete set of genes involved in the biosynthetic pathway of this compound. nih.gov This includes identifying the specific terpene synthases, cytochrome P450s, and other modifying enzymes responsible for its creation. nih.govnih.gov This knowledge is fundamental for the metabolic engineering strategies discussed in section 8.2.
When studying the compound's biological activity, omics technologies can reveal its mechanism of action on a global scale. frontiersin.org For example, treating cancer cells with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analyses can identify which cellular pathways are perturbed. This could confirm whether it acts through expected pathways like apoptosis or reveal entirely new mechanisms. nih.gov Metabolomics can further show how the compound alters the metabolic state of the cell, providing a comprehensive picture of its physiological impact.
Predictive Modeling and In Silico Screening for Novel Applications
Predictive modeling and computational screening are indispensable tools for accelerating the discovery of new applications for natural products like this compound. researchgate.netnih.gov These in silico methods allow for the rapid and cost-effective evaluation of the compound against thousands of potential biological targets, far exceeding the capacity of traditional laboratory screening. youtube.com
The process typically involves creating a 3D model of the compound and using molecular docking algorithms to predict its binding affinity to a wide array of proteins, such as enzymes, receptors, and ion channels. nih.gov Virtual screening of abietane diterpenoids has already suggested their potential as inhibitors of viral proteases and plasmodial hemoglobinases, indicating that this compound could be a candidate for antiviral or antiprotozoal drug development. nih.govmdpi.comacs.org
Beyond simple docking, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net By creating a library of analogues (as described in 8.3) and testing their activity, a computational model can be trained to predict the activity of new, untested structures. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. Such predictive models are becoming a cornerstone of modern drug discovery and can significantly accelerate the journey of a natural product from initial discovery to a potential therapeutic lead. researchgate.net
Table 2: General Workflow for In Silico Screening and Novel Application Discovery
| Step | Description | Tools & Techniques | Desired Outcome |
| 1. Target Identification | Select a library of biological targets (e.g., viral proteins, cancer-related enzymes, bacterial proteins). | Protein Data Bank (PDB), literature review. | A curated list of 3D protein structures for docking. |
| 2. Ligand Preparation | Generate a high-quality 3D structure of this compound. | Chemistry software (e.g., ChemDraw, Avogadro). | An energy-minimized 3D conformer of the molecule. |
| 3. Molecular Docking | Computationally place the ligand into the binding site of each target protein and score the interaction. | AutoDock Vina, Schrödinger Suite, Chimera. nih.gov | A ranked list of potential targets based on predicted binding affinity (docking score). |
| 4. Post-Docking Analysis | Analyze the top-scoring interactions to understand the binding mode (e.g., hydrogen bonds, hydrophobic interactions). | Molecular visualization software. | Identification of key amino acid residues involved in binding. |
| 5. In Vitro Validation | Experimentally test the compound's activity against the top-ranked targets identified in silico. | Enzyme inhibition assays, cell-based assays. | Experimental confirmation of predicted biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
